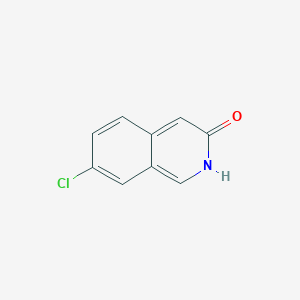

7-Chloroisoquinolin-3(2H)-one

描述

Significance of Isoquinoline (B145761) Core Structures in Medicinal Chemistry and Organic Synthesis

The isoquinoline framework, a heterocyclic aromatic organic compound, is a significant structural motif in both medicinal chemistry and organic synthesis. rsc.org This bicyclic system, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged scaffold in drug design, frequently chosen as the structural basis for creating new pharmaceuticals. researchgate.netnih.gov Its prevalence is underscored by the numerous isoquinoline-based drugs currently in clinical use or undergoing trials for a wide array of conditions, including cancer, respiratory diseases, infections, and disorders of the nervous and cardiovascular systems. researchgate.netnih.gov

The versatility of the isoquinoline core allows for the introduction of various substituents at multiple positions, leading to a vast library of derivatives with diverse biological activities. rsc.org These activities span a broad spectrum, including antihypertensive, anti-inflammatory, analgesic, antioxidant, antidepressant, and antimicrobial effects. researchgate.net The planar and aromatic nature of the isoquinoline ring system also enables it to participate in crucial biological interactions, such as π-stacking with enzymes and receptors, further highlighting its therapeutic relevance. fiveable.me

Overview of Halogenated Heterocycles and their Research Utility

Halogenated heterocycles, organic compounds containing at least one halogen atom (fluorine, chlorine, bromine, or iodine) within a heterocyclic ring system, are of paramount importance in synthetic chemistry. sigmaaldrich.com The inclusion of a halogen atom can significantly alter the physicochemical properties of a molecule, including its reactivity and biological activity. nih.gov This makes them valuable building blocks for the synthesis of more complex molecules. sigmaaldrich.com

In medicinal chemistry, halogenation is a common strategy employed to enhance the therapeutic potential of a compound. Halogen atoms can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov Specifically, the introduction of a chlorine atom, as seen in 7-Chloroisoquinolin-3(2H)-one, can modulate the electronic properties of the aromatic system, thereby influencing its interactions with biological macromolecules. baranlab.org The use of halogenated heterocycles is widespread in the development of pharmaceuticals, agrochemicals, and functional materials. sigmaaldrich.combaranlab.org

Current Research Landscape and Unaddressed Questions Pertaining to this compound

The current research landscape for this compound, also known by its synonym 7-Chloroisoquinolin-1(2H)-one, indicates its role primarily as a reagent and building block in the synthesis of more complex molecules. chemicalbook.comachemblock.com For instance, it has been utilized in the preparation of methoxyisoquinoline derivatives and was instrumental in the discovery of Asunaprevir, a protease inhibitor for the treatment of Hepatitis C. chemicalbook.com

However, dedicated studies on the intrinsic biological activities of this compound itself appear to be limited in the public domain. While its positional isomer, 5-Chloroisoquinoline-1,3(2H,4H)-dione, has garnered attention for its potential biological activities, similar in-depth investigations for the 7-chloro isomer are not as prevalent. A key unaddressed question is the full extent of its pharmacological profile and whether it possesses any significant biological effects that could be therapeutically relevant. Furthermore, a comprehensive exploration of its reactivity in various chemical transformations remains an area ripe for further investigation.

Objectives and Scope of Academic Research on this compound

The primary objective of academic research involving this compound is centered on its application as a synthetic intermediate. Researchers aim to leverage its chemical structure to construct novel compounds with potential therapeutic value. This includes its use in palladium-catalyzed cross-coupling reactions and other synthetic methodologies to create diverse molecular architectures. rsc.orgacs.org

The scope of this research encompasses the development of efficient synthetic routes to access this compound and its derivatives. For example, methods for the synthesis of related 3-aminoisoquinolines have been developed, which could potentially be adapted. rsc.orgresearchgate.net Future research could focus on systematically exploring its structure-activity relationships by synthesizing a library of derivatives and evaluating their biological activities against various targets. A deeper understanding of its chemical properties and reactivity will undoubtedly pave the way for its broader application in drug discovery and materials science.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

7-chloro-2H-isoquinolin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-8-2-1-6-4-9(12)11-5-7(6)3-8/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIIZBWHWNUSKTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=CNC(=O)C=C21)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7 Chloroisoquinolin 3 2h One and Its Derivatives

Strategic Retrosynthetic Analysis of 7-Chloroisoquinolin-3(2H)-one

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For this compound, this process begins by identifying key bond disconnections that correspond to reliable chemical reactions. amazonaws.com A primary disconnection can be made at the amide bond within the isoquinolinone ring, suggesting a cyclization precursor. This leads back to a substituted phenylacetic acid derivative and a formylating agent. Another strategic disconnection involves the bond between the aromatic ring and the nitrogen-containing portion, pointing towards precursors like a substituted toluene and an isocyanate or a related synthon. The chlorine substituent on the benzene (B151609) ring is generally incorporated into one of the initial starting materials, such as a chloro-substituted phenylacetic acid or toluene derivative. This strategic planning allows for the logical design of a synthetic route by working backward from the final product. amazonaws.com

Classical Cyclization Approaches to the this compound Scaffold

Traditional methods for constructing the isoquinolinone core often rely on well-established cyclization reactions that have been refined over many years.

Ring-Closing Reactions for Isoquinolinone Formation

Several classical named reactions are instrumental in the formation of the isoquinoline (B145761) and isoquinolinone skeletons. These include:

Bischler-Napieralski Synthesis: This method involves the cyclization of a β-phenylethylamine with an acyl chloride or anhydride to form a dihydroisoquinoline, which can then be oxidized to the corresponding isoquinoline. pharmaguideline.comquimicaorganica.org For the synthesis of an isoquinolinone, a modified approach using a β-phenylethylamide is employed, which upon cyclization yields the desired lactam structure. quimicaorganica.org

Pictet-Spengler Reaction: This reaction condenses a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline. pharmaguideline.comquimicaorganica.org While primarily used for tetrahydroisoquinolines, modifications of this approach can lead to isoquinolinone derivatives through subsequent oxidation steps.

Pomeranz-Fritsch Reaction: This synthesis involves the reaction of a benzaldehyde (B42025) with an aminoacetal, followed by an acid-catalyzed cyclization to form the isoquinoline ring. quimicaorganica.org Variations of this method can be adapted for the synthesis of isoquinolinones.

These classical methods, while robust, can sometimes require harsh reaction conditions. thieme.de

Precursor Functionalization and Subsequent Cyclization

A common strategy involves the synthesis of a suitably functionalized open-chain precursor that is then induced to cyclize. For this compound, a key precursor is an N-formyl-2-(4-chlorophenyl)-acetamide. This intermediate can be prepared by formylating 2-(4-chlorophenyl)acetamide (B2998473). The subsequent cyclization of this N-formyl derivative, typically using a dehydrating agent or under thermal conditions, leads to the formation of the this compound ring system. google.com This approach allows for the introduction of the chlorine atom at an early stage of the synthesis on a readily available starting material.

Modern Catalytic Methods for this compound Synthesis

Contemporary synthetic chemistry has seen a surge in the use of catalytic methods, which often provide milder reaction conditions, higher efficiency, and greater functional group tolerance compared to classical approaches. researchgate.net

Transition Metal-Catalyzed Cross-Coupling for Constructing this compound

Transition metals, particularly palladium, rhodium, cobalt, and copper, have been extensively used in the synthesis of isoquinoline and isoquinolinone derivatives. researchgate.netmdpi.comresearchgate.net These methods often involve C-H activation and annulation strategies. For instance, a palladium-catalyzed reaction can couple an N-substituted benzamide with an alkyne to construct the isoquinolinone core. mdpi.com A cobalt(III)-catalyzed C-H activation/annulation of N-chlorobenzamides with vinyl acetate has been developed for the synthesis of 3,4-unsubstituted isoquinolin-1(2H)-ones, including a 7-chloro derivative. acs.orgnih.gov This redox-neutral approach utilizes the N-Cl bond as an internal oxidant, avoiding the need for external oxidants. acs.orgnih.gov

| Catalyst | Coupling Partners | Key Features |

| Palladium | N-methoxy benzamides and 2,3-allenoic acid esters | Good yields and excellent regioselectivity for 3,4-substituted hydroisoquinolones. mdpi.com |

| Cobalt(III) | N-chlorobenzamides and vinyl acetate | Redox-neutral synthesis of 3,4-unsubstituted isoquinolin-1(2H)-ones at ambient temperature. acs.orgnih.gov |

| Ruthenium(II) | Primary benzylamines and sulfoxonium ylides | C-H functionalization/annulation without an external oxidant. organic-chemistry.org |

| Copper(I) | 2-bromoaryl ketones, terminal alkynes, and CH3CN | Three-component [3 + 2 + 1] cyclization to produce densely functionalized isoquinolines. organic-chemistry.org |

Organocatalysis and Biocatalysis in this compound Synthesis

In recent years, organocatalysis and biocatalysis have emerged as powerful tools in organic synthesis, offering environmentally friendly and highly selective alternatives to metal-based catalysts.

Organocatalysis: Chiral phosphoric acids and quinine-based squaramides are examples of organocatalysts that have been successfully employed in the asymmetric synthesis of isoquinoline derivatives. nih.govacs.orgnih.gov For instance, an organocatalytic asymmetric one-pot synthesis of trans-3,4-disubstituted 3,4-dihydroisoquinolin-1(2H)-ones has been developed using a quinine-based squaramide catalyst. nih.gov This reaction proceeds via an aza-Henry–hemiaminalization–oxidation sequence. nih.gov While the direct synthesis of this compound using these specific methods has not been extensively reported, the principles can be adapted for its synthesis.

Biocatalysis: Enzymes are increasingly being used for their high selectivity and ability to function under mild conditions. nih.gov For example, monoamine oxidase (MAO-N) and horseradish peroxidase (HRP) have been utilized in the synthesis of quinolines and 2-quinolones. acs.org While the direct enzymatic synthesis of this compound is an area for further exploration, biocatalytic methods hold promise for the development of green and efficient synthetic routes.

| Catalyst Type | Example Catalyst | Application in Isoquinolinone Synthesis |

| Organocatalyst | Quinine-based squaramide | Asymmetric synthesis of trans-3,4-disubstituted 3,4-dihydroisoquinolin-1(2H)-ones. nih.gov |

| Organocatalyst | Chiral phosphoric acids | Enantioselective Pictet-Spengler reaction for axially chiral tetrahydroisoquinolines. nih.govacs.org |

| Biocatalyst | Monoamine Oxidase (MAO-N) | Biotransformation of 1,2,3,4-tetrahydroquinolines to quinolines. acs.org |

| Biocatalyst | Horseradish Peroxidase (HRP) | Catalyzed annulation/aromatization to form 2-quinolone compounds. acs.org |

Sustainable and Green Chemistry Principles in this compound Production

The integration of green chemistry principles into the synthesis of this compound is crucial for developing environmentally benign manufacturing processes. Traditional synthetic routes for isoquinoline frameworks often involve harsh conditions, toxic reagents, and hazardous solvents, leading to significant environmental footprints and poor atom economy. nih.gov Modern approaches seek to address these challenges through innovative and sustainable strategies.

A key aspect of green chemistry is the use of safer solvents or the elimination of solvents altogether. rsc.org For the synthesis of isoquinolinone derivatives, research has explored the use of water as a reaction medium, which is an environmentally friendly alternative to conventional organic solvents. rsc.org For instance, an efficient and environmentally friendly multi-component synthetic protocol for pyrido-[2,1-a]-isoquinoline derivatives has been developed using ultrasonic irradiation in water at room temperature. rsc.org While this specific example does not produce this compound, the principle of utilizing aqueous media for the synthesis of related isoquinoline structures is a significant advancement.

Solvent-free reactions, often facilitated by microwave irradiation, represent another important green synthetic strategy. nih.govrsc.org These methods can lead to faster reaction times, higher yields, and reduced energy consumption. rsc.org For example, the synthesis of isoquinolinone derivatives has been achieved using homophthalic anhydride and anthranilic acid under microwave irradiation without a solvent. nih.gov The application of such solvent-free, microwave-assisted conditions to the synthesis of this compound could offer a greener alternative to traditional methods.

The following table summarizes the potential benefits of applying these green solvent strategies to the synthesis of this compound.

| Green Strategy | Potential Advantages for this compound Synthesis |

| Aqueous Reaction Media | Reduced use of volatile organic compounds (VOCs), lower toxicity, improved safety, and potentially simplified product isolation. |

| Solvent-Free Conditions | Elimination of solvent waste, reduced energy consumption due to faster reaction times (especially with microwave irradiation), and potential for higher throughput. |

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. jocpr.comprimescholars.com Reactions with high atom economy are inherently more sustainable as they generate less waste. acs.org

Traditional multi-step syntheses of complex molecules often suffer from poor atom economy. nih.gov In the context of isoquinolinone synthesis, developing new synthetic routes that maximize the incorporation of reactant atoms into the this compound structure is a key goal. This can be achieved through the design of addition and cycloaddition reactions, which are typically more atom-economical than substitution or elimination reactions. nih.gov

For example, a rhodium-catalyzed C-H activation/annulation reaction for the synthesis of 3,4-unsubstituted isoquinolones using vinyl acetate as an acetylene equivalent demonstrates a more atom-economical approach. organic-chemistry.org While not specific to the 7-chloro derivative, this methodology highlights a strategy to improve atom economy in isoquinolone synthesis. The use of catalytic rather than stoichiometric reagents is another critical factor in enhancing reaction efficiency and reducing waste. jocpr.com

The table below illustrates how different reaction types can impact the atom economy of a synthesis.

| Reaction Type | General Atom Economy | Relevance to this compound Synthesis |

| Addition Reactions | High (often 100%) | Ideal for incorporating functional groups without generating byproducts. |

| Cycloaddition Reactions | High (often 100%) | A highly efficient way to construct the core isoquinolinone ring system. |

| Substitution Reactions | Moderate | Often generate stoichiometric byproducts, leading to lower atom economy. |

| Elimination Reactions | Low | Inherently generate byproducts, reducing atom economy. |

By prioritizing synthetic routes that utilize atom-economical reactions, the production of this compound can be made more sustainable.

Flow Chemistry and Continuous Processing for this compound

Flow chemistry, or continuous processing, offers significant advantages over traditional batch manufacturing, including improved safety, better process control, and enhanced scalability. ispe.org The application of flow chemistry to the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, such as this compound, is a growing area of interest. nih.gov

A continuous photochemical process for the synthesis of quinoline (B57606) products demonstrates the potential for higher productivity and efficiency compared to batch methods. researchgate.net Such a process could potentially be adapted for the synthesis of isoquinolinone derivatives. The modular nature of flow chemistry setups allows for the integration of multiple reaction and purification steps into a single, automated process, which can significantly reduce production time and costs. mdpi.com

Scale-Up and Process Optimization for this compound Production

The transition from laboratory-scale synthesis to industrial production requires careful process optimization and scale-up. For this compound, this involves identifying and controlling critical process parameters to ensure consistent product quality, yield, and purity.

Optimization studies for the synthesis of substituted isoquinolinones have focused on factors such as the choice of reagents, solvents, and reaction conditions. researchgate.net For example, in the synthesis of a 4-substituted isoquinolinone, screening of different solvents and reagents was performed to identify the optimal conditions for the reaction. researchgate.net A similar approach would be necessary for the large-scale production of this compound.

Continuous manufacturing is particularly well-suited for scale-up, as production can be increased by extending the operating time of the flow reactor rather than by increasing the size of the reaction vessel. patheon.com This can lead to more efficient and cost-effective production at larger scales. patheon.com The development of a robust and scalable process for this compound would likely involve a combination of optimized batch steps and the implementation of continuous flow technologies for key transformations.

Chemical Reactivity and Mechanistic Studies of 7 Chloroisoquinolin 3 2h One

Electrophilic and Nucleophilic Aromatic Substitution Reactions of 7-Chloroisoquinolin-3(2H)-one

The isoquinoline (B145761) ring system is generally less reactive towards electrophilic aromatic substitution (SEAr) than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. researchgate.net For isoquinoline itself, electrophilic substitution, such as nitration, typically occurs on the benzene ring at positions 5 and 8. thermofishersci.in In this compound, the presence of the lactam moiety and the chlorine atom further deactivates the ring system. The chlorine at the 7-position is an ortho-para directing group, but its deactivating inductive effect is significant. The lactam carbonyl group also strongly deactivates the pyridinone ring. Therefore, forcing conditions would likely be required for electrophilic substitution, with potential sites being C-5 and C-8.

Palladium-Catalyzed Functionalization of this compound (e.g., C-C, C-N, C-O coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and aryl chlorides are viable substrates for these transformations. thermofishersci.inlibretexts.org The chlorine atom at the C-7 position of this compound serves as a handle for such reactions, enabling the introduction of various functional groups.

C-N and C-O Coupling Reactions: The Buchwald-Hartwig amination is a widely used palladium-catalyzed method for forming C-N bonds between aryl halides and amines. nih.govlibretexts.org This reaction would allow for the synthesis of 7-aminoisoquinolin-3(2H)-one derivatives. Likewise, the related Buchwald-Hartwig etherification enables C-O bond formation between aryl halides and alcohols or phenols. mit.edunih.gov These reactions typically require a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), a suitable phosphine (B1218219) ligand (e.g., Xantphos, biarylphosphines), and a base. mit.edubeilstein-journals.org

| Coupling Type | Aryl Halide Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product Type | Reference |

|---|---|---|---|---|---|---|---|

| Suzuki-Miyaura (C-C) | 3-Chloro-1-methoxyisoquinoline | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 3-Aryl-1-methoxyisoquinoline | nus.edu.sg |

| Buchwald-Hartwig (C-N) | N-protected 4-bromo-7-azaindole | Amine | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | N-Aryl Amine | beilstein-journals.org |

| Buchwald-Hartwig (C-O) | N-protected 4-bromo-7-azaindole | Phenol | Pd(OAc)₂ / Xantphos | K₂CO₃ | Dioxane | Aryl Ether | beilstein-journals.org |

Derivatization Strategies via N- and O-Functionalization of this compound

The lactam functionality in this compound offers two sites for derivatization: the nitrogen atom and the exocyclic oxygen atom. The ability to selectively functionalize these positions depends on the reaction conditions and the tautomeric equilibrium of the molecule.

N-Functionalization: The nitrogen atom of the lactam can be alkylated or acylated. N-alkylation of heterocycles like indoles and imidazoles is often achieved using an alkyl halide in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF. ias.ac.in Similar conditions can be applied to this compound to introduce various alkyl groups at the N-2 position.

| Functionalization | Substrate Type | Reagent(s) | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| N-Alkylation | Heterocycle (e.g., Indole) | 1,3-Dibromopropane | K₂CO₃, DMF, Room Temp. | N-alkylated heterocycle | ias.ac.in |

| O-Alkylation | 2-Pyridone | Diazo compound, TfOH | Metal-free, mild conditions | 2-Alkoxypyridine | researchgate.net |

| O-Arylation | Ethyl acetohydroximate | Aryl halide | Pd-catalyst | O-Arylhydroxylamine | organic-chemistry.org |

Oxidation and Reduction Pathways of the this compound Core

The oxidation and reduction of the this compound core can lead to a variety of new structures.

Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can oxidize substituted isoquinolines. Depending on the reaction conditions and the substitution pattern, oxidation can affect either the benzene or the pyridine (B92270) ring. For instance, in some substituted isoquinolines, the benzene ring can be cleaved to yield pyridine-dicarboxylic acids. researchgate.net It is also conceivable that under specific conditions, the CH₂ group at the C-4 position could be oxidized to a carbonyl, yielding a 7-chloroisoquinoline-3,4(2H)-dione derivative.

Reduction: The lactam carbonyl group can be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce the amide to an amine, yielding a 7-chloro-1,2,3,4-tetrahydroisoquinoline. Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) might selectively reduce the C=C double bond or have no effect on the lactam under standard conditions. Catalytic hydrogenation could potentially reduce the C=C bond and/or effect dehalogenation at C-7, depending on the catalyst and conditions used.

Investigation of Tautomeric Forms and Dynamic Equilibria in this compound

A key feature of 2- and 3-hydroxy-pyridines and their fused analogs is lactam-lactim tautomerism, a dynamic equilibrium between two interconvertible isomers. wisdomlib.orgnih.gov this compound exists in equilibrium with its lactim tautomer, 7-chloro-3-hydroxyisoquinoline.

Lactam Form: this compound Lactim Form: 7-Chloro-3-hydroxyisoquinoline

This equilibrium is a form of prototropy, involving the migration of a proton from the nitrogen to the oxygen atom, accompanied by a shift in the double bonds. wisdomlib.orgamazonaws.com The position of this equilibrium is sensitive to several factors:

Solvent: Polar, protic solvents like water or alcohols can stabilize the more polar lactam form through hydrogen bonding. nih.govamazonaws.com In non-polar solvents, the lactim form may be more favored.

Substituents: The electronic nature of substituents on the ring can influence the relative stability of the tautomers. Electron-withdrawing groups can affect the acidity of the N-H proton and the basicity of the carbonyl oxygen.

Temperature: Changes in temperature can shift the equilibrium. Studies on 6-chloro-2-pyridone showed that the population of the lactim tautomer increased with temperature. nih.gov

The existence of these two tautomers is critical as they exhibit different chemical properties and provide different pathways for functionalization (N-alkylation for the lactam, O-alkylation for the lactim). Spectroscopic methods like NMR and IR, often combined with computational studies, are used to investigate and quantify the tautomeric populations in different environments. nih.govamazonaws.com

Reaction Mechanism Elucidation for Key Transformations of this compound

Understanding the reaction mechanisms for the transformations of this compound is essential for optimizing reaction conditions and predicting outcomes.

Mechanism of Palladium-Catalyzed Cross-Coupling: The catalytic cycle for reactions like Suzuki, Heck, and Buchwald-Hartwig amination generally involves three main steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond at C-7 of the isoquinolinone, forming a Pd(II) intermediate. This is often the rate-limiting step, and its efficiency can be influenced by the choice of phosphine ligand. thermofishersci.inlibretexts.org

Transmetalation (for Suzuki) or Coordination/Insertion (for Heck) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The coupling partner (e.g., boronic acid, alkene, or amine) is introduced to the palladium center.

Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the new C-C, C-N, or C-O bond and regenerating the active Pd(0) catalyst to continue the cycle. thermofishersci.in

Mechanism of Nucleophilic Aromatic Substitution (SNAr): As mentioned in section 3.1, the SNAr mechanism proceeds via a two-step addition-elimination pathway. uomustansiriyah.edu.iq

Addition: A strong nucleophile attacks the C-7 carbon, which bears the chloro leaving group. This breaks the aromaticity of the benzene ring and forms a high-energy, negatively charged intermediate (a Meisenheimer complex). The negative charge is delocalized across the ring system. libretexts.org

Advanced Structural Characterization and Conformational Analysis of 7 Chloroisoquinolin 3 2h One Derivatives

X-ray Crystallographic Analysis of 7-Chloroisoquinolin-3(2H)-one and its Co-crystals/Complexes

A comprehensive search of crystallographic databases, including the Cambridge Structural Database (CSD), reveals a significant gap in the literature, with no published single-crystal X-ray diffraction data for this compound itself. This absence of crystallographic information prevents a direct and detailed analysis of its solid-state conformation, bond lengths, bond angles, and intermolecular interactions.

However, analysis of closely related structures can offer valuable insights into the potential solid-state behavior of this compound. For instance, the crystal structure of the related compound, 7-chloro-1,2-dihydrofuro[2,3-c]isoquinolin-5-amine, demonstrates a largely planar fused ring system. In this derivative, molecules are interconnected through N—H···O hydrogen bonds, forming zigzag chains, which are further stacked via weak π–π interactions. It is plausible that this compound would also exhibit significant hydrogen bonding in its crystal lattice, primarily through the N-H and C=O groups of the isoquinolinone core.

Supramolecular Interactions and Crystal Packing in this compound Structures

In the absence of direct crystallographic data for this compound, we can hypothesize its supramolecular assembly based on the functional groups present. The lactam functionality (a cyclic amide) is a strong hydrogen bond donor (N-H) and acceptor (C=O). This would likely lead to the formation of robust hydrogen-bonded dimers or catemeric chains, a common feature in the crystal packing of related isoquinolinone and quinolinone structures.

Polymorphism Studies of this compound

The potential for polymorphism—the ability of a compound to exist in more than one crystalline form—is a critical aspect of solid-state chemistry, particularly for pharmaceutical compounds. Different polymorphs can exhibit distinct physical properties, including solubility, melting point, and stability.

Given the likelihood of strong and directional intermolecular interactions, such as hydrogen bonding and π–π stacking, it is conceivable that this compound could exhibit polymorphism. Different arrangements of the hydrogen-bonded motifs or varied π-stacking geometries could lead to different crystal packing and, consequently, different polymorphic forms. However, without experimental data, any discussion of polymorphism in this compound remains speculative. There are currently no published studies dedicated to the investigation of its polymorphic behavior.

Advanced NMR Spectroscopic Techniques for Solution-State Structure and Dynamics of this compound

While a full 2D NMR analysis of this compound is not available in the literature, some data exists for its derivatives, which can be used to predict the expected spectral characteristics. For example, the 1H and 13C NMR data for N-(7-Chloroisoquinolin-3-yl)-4-methylbenzenesulfonamide provides a basis for preliminary assignments.

Multidimensional NMR for Complex Structure Elucidation

For a definitive structural assignment of this compound in solution, a suite of multidimensional NMR experiments would be required. These would include:

COSY (Correlation Spectroscopy): To establish proton-proton (H-H) coupling networks within the molecule, confirming the connectivity of the protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and their attached carbons (C-H).

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close to each other, providing insights into the three-dimensional structure and conformation. columbia.edublogspot.com

A hypothetical table of expected 2D NMR correlations for this compound is presented below, based on standard chemical shift ranges and coupling patterns for such heterocyclic systems.

| Proton (Hypothetical δ) | COSY Correlations (Hypothetical) | HSQC Correlation (Hypothetical C δ) | HMBC Correlations (Hypothetical C δ) |

| H-1 | H-8 | C-1 | C-3, C-4a, C-8 |

| H-4 | H-5 | C-4 | C-3, C-5, C-8a |

| H-5 | H-4, H-6 | C-5 | C-4, C-6, C-7, C-8a |

| H-6 | H-5, H-8 | C-6 | C-5, C-7, C-8 |

| H-8 | H-1, H-6 | C-8 | C-1, C-6, C-7, C-8a |

| N-H | - | - | C-1, C-3, C-4 |

Variable Temperature NMR for Conformational Dynamics

Variable temperature (VT) NMR spectroscopy is a powerful technique used to study dynamic processes in molecules, such as conformational changes or tautomeric equilibria. asianpubs.org For this compound, VT-NMR could be employed to investigate the potential for lactam-lactim tautomerism. By monitoring the NMR spectra at different temperatures, it might be possible to observe the coalescence of signals or changes in chemical shifts that would indicate an equilibrium between the two tautomeric forms. However, no such studies have been reported for this specific compound.

Vibrational Spectroscopy (IR, Raman) for Hydrogen Bonding and Tautomeric State Analysis of this compound

Infrared (IR) and Raman spectroscopy are valuable tools for probing the vibrational modes of molecules, providing information about functional groups and intermolecular interactions, particularly hydrogen bonding. matanginicollege.ac.in

In the solid-state IR spectrum of this compound, one would expect to observe characteristic bands for the N-H and C=O stretching vibrations of the lactam group. The position and broadness of the N-H stretching band, typically found in the region of 3200-3400 cm⁻¹, would be indicative of the strength of hydrogen bonding in the crystal lattice. A lower frequency and broader peak would suggest stronger hydrogen bonding. Similarly, the C=O stretching frequency, expected around 1650-1680 cm⁻¹, would also be influenced by hydrogen bonding, shifting to a lower wavenumber.

The potential for lactam-lactim tautomerism in this compound could also be investigated using vibrational spectroscopy. The lactim tautomer, 7-chloro-3-hydroxyisoquinoline, would exhibit a characteristic O-H stretching band (around 3500-3700 cm⁻¹ for a free OH, or broader and at lower frequency if hydrogen-bonded) and the disappearance of the C=O stretching band. A comparative analysis of the IR and Raman spectra in different solvents or in the solid state could provide evidence for the predominant tautomeric form under different conditions. nih.gov However, to date, no specific IR or Raman spectroscopic studies have been published for this compound that provide this level of detailed analysis.

A summary of expected and reported IR absorption bands for related compounds is provided below.

| Functional Group | Expected Wavenumber (cm⁻¹) | Notes |

| N-H Stretch (lactam) | 3200-3400 | Broad, indicative of H-bonding |

| C-H Stretch (aromatic) | 3000-3100 | Sharp peaks |

| C=O Stretch (lactam) | 1650-1680 | Strong, position sensitive to H-bonding |

| C=C/C=N Stretch | 1500-1600 | Multiple bands |

| C-Cl Stretch | 600-800 |

High-Resolution Mass Spectrometry and Fragmentation Pathway Studies of this compound Analogues

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition of a compound through highly accurate mass measurements of its molecular ion. sioc-journal.cn For this compound (C₉H₆ClNO), HRMS would confirm its molecular formula by matching the experimental mass of the protonated molecule, [M+H]⁺, to its calculated value. The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion, with two peaks separated by approximately 2 Da in a ratio of about 3:1, corresponding to the ³⁵Cl and ³⁷Cl isotopes.

Tandem mass spectrometry (MS/MS) experiments are used to investigate the structure of a molecule by analyzing its fragmentation patterns upon collision-induced dissociation (CID). nih.govresearchgate.net The fragmentation pathway of this compound can be predicted by analogy with related isoquinoline (B145761) alkaloids and other heterocyclic systems. nih.gov The fragmentation is expected to proceed from the protonated molecular ion and would be influenced by which tautomer (lactam or lactim) is present in the gas phase.

A plausible fragmentation pathway for the lactam tautomer of this compound is outlined below:

Loss of Carbon Monoxide (CO): A primary fragmentation for lactam structures is the neutral loss of carbon monoxide from the carbonyl group. This would result in a fragment ion corresponding to a chloro-substituted isoquinoline radical cation or a related rearranged structure.

Loss of Hydrogen Cyanide (HCN): Cleavage of the pyridinone ring can lead to the elimination of HCN.

Loss of Chlorine Radical (Cl•) or HCl: The carbon-chlorine bond can cleave, leading to the loss of a chlorine radical or, following rearrangement, a neutral HCl molecule. This would result in a significant fragment ion at [M+H-Cl]⁺.

Sequential Losses: Subsequent fragmentation of the primary product ions can occur, leading to smaller fragments through losses of other small molecules or radicals.

Systematic studies on isoquinoline alkaloids show common fragmentation pathways, including cleavage of bonds adjacent to the nitrogen atom and losses related to substituents on the ring. nih.gov For halogenated compounds, fragmentation can also be influenced by the position of the halogen. rsc.org

The table below summarizes the predicted major fragments for this compound in a positive ion ESI-MS/MS experiment.

| Proposed Fragment Structure/Formula | Calculated m/z for ³⁵Cl Isotope ([M+H]⁺) | Neutral Loss | Plausible Fragmentation Pathway |

|---|---|---|---|

| [C₉H₆ClNO + H]⁺ | 180.0211 | - | Protonated Molecular Ion |

| [C₈H₆ClN + H]⁺ | 152.0262 | CO (28 Da) | Loss of carbon monoxide from the lactam ring. |

| [C₉H₅NO + H]⁺ | 144.0444 | HCl (36 Da) | Loss of hydrogen chloride. |

| [C₈H₅N]⁺• | 115.0417 | HCl + CO | Sequential loss of HCl and CO. |

This predictive approach, based on the fundamental principles of mass spectrometry and data from analogous compounds, provides a robust framework for the structural characterization of this compound and its derivatives, even in the absence of extensive direct experimental data. sci-hub.se

Computational Chemistry and Theoretical Investigations of 7 Chloroisoquinolin 3 2h One

Quantum Chemical Calculations of Electronic Structure and Reactivity of 7-Chloroisoquinolin-3(2H)-one

Quantum chemical calculations are foundational to understanding the intrinsic properties of a molecule. nih.gov These methods solve approximations of the Schrödinger equation to determine the electronic structure of this compound.

Key properties investigated include:

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy and distribution of these orbitals indicate the molecule's ability to donate or accept electrons, which is fundamental to its reactivity. ekb.eg A small HOMO-LUMO gap generally suggests higher chemical reactivity.

Electron Density and Electrostatic Potential (ESP): Mapping the electron density reveals the distribution of charge across the molecule. An ESP map highlights electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites where the molecule is likely to interact with other chemical species.

A hypothetical data table for such calculations would look like this:

| Parameter | Calculated Value (Arbitrary Units) | Description |

| HOMO Energy | -X.XX eV | Energy of the highest occupied molecular orbital |

| LUMO Energy | -Y.YY eV | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | Z.ZZ eV | Indicator of chemical reactivity and stability |

| Electronegativity (χ) | A.AA | Measure of the power to attract electrons |

| Chemical Hardness (η) | B.BB | Resistance to change in electron distribution |

Density Functional Theory (DFT) Studies on Reaction Mechanisms Involving this compound

Density Functional Theory (DFT) is a widely used computational method to study the mechanisms of chemical reactions due to its balance of accuracy and computational cost. nih.govmdpi.com For this compound, DFT could be used to model its synthesis, degradation, or its reactions with other molecules.

These studies typically involve:

Transition State Searching: Identifying the high-energy transition state structures that connect reactants to products. The geometry and energy of the transition state are critical for understanding the reaction pathway.

Activation Energy Calculation: Determining the energy barrier (activation energy) for a reaction. A lower activation energy implies a faster reaction rate.

Reaction Pathway Mapping: Tracing the complete potential energy surface of a reaction, including reactants, intermediates, transition states, and products, to provide a comprehensive understanding of the mechanism. osti.govpku.edu.cn

Molecular Dynamics Simulations of this compound Interactions with Biological Macromolecules

Molecular dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time. nih.gov This technique is invaluable for understanding how a potential drug molecule like this compound might interact with a biological target, such as a protein or enzyme.

The process involves:

System Setup: A simulation system is built containing the this compound molecule, the macromolecule of interest (e.g., a kinase or protease), and surrounding solvent (usually water) to mimic physiological conditions.

Simulation Run: The forces between all atoms are calculated, and Newton's laws of motion are applied to simulate their movement over a period ranging from nanoseconds to microseconds.

Trajectory Analysis: The resulting trajectory is analyzed to understand the stability of the binding, key intermolecular interactions (like hydrogen bonds), and any conformational changes in the protein or the ligand upon binding. nih.gov This provides insights into the binding affinity and mechanism of action.

Prediction of Spectroscopic Properties (NMR, UV-Vis, IR) for this compound and its Derivatives

Computational methods can predict the spectroscopic signatures of a molecule, which is essential for its characterization and identification. nih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) for the molecule. researchgate.net These predicted spectra can be compared with experimental data to confirm the molecular structure.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict the electronic transitions of the molecule. This allows for the calculation of the absorption wavelengths (λmax) in the ultraviolet-visible (UV-Vis) spectrum, which provides information about the molecule's electronic structure and chromophores. nih.gov

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. eurjchem.com The resulting theoretical infrared (IR) spectrum shows characteristic peaks corresponding to the stretching and bending of different chemical bonds (e.g., C=O, N-H, C-Cl), aiding in functional group identification.

A hypothetical table of predicted spectroscopic data might be:

| Spectroscopy Type | Predicted Data | Experimental Correlation |

| ¹H NMR | Chemical shifts (ppm) for each proton | Confirms proton environment |

| ¹³C NMR | Chemical shifts (ppm) for each carbon | Confirms carbon skeleton |

| UV-Vis | λmax (nm) | Correlates with electronic transitions |

| IR | Frequencies (cm⁻¹) for major vibrational modes | Identifies key functional groups |

Virtual Screening and Ligand-Based Drug Design Utilizing this compound Scaffolds

The this compound structure can serve as a scaffold for designing new, potentially more potent drug candidates. researchgate.net Virtual screening and ligand-based drug design are computational techniques used to explore this possibility. nih.gov

Ligand-Based Virtual Screening: This approach uses the known structure of an active molecule (the "ligand") to search large chemical databases for other compounds with similar shapes or chemical features. nih.gov If this compound showed biological activity, its structure could be used as a template to find novel compounds with potentially similar activity.

Pharmacophore Modeling: A pharmacophore model is an abstract representation of the essential steric and electronic features required for a molecule to bind to a specific biological target. ijper.org By analyzing the structure of this compound, a pharmacophore model could be developed to identify the key hydrogen bond donors, acceptors, and hydrophobic regions necessary for its activity. This model would then be used as a 3D query to screen for new molecules. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): If a series of derivatives of this compound were synthesized and tested, QSAR models could be built to correlate their structural properties with their biological activity. These models can then predict the activity of new, unsynthesized derivatives, guiding the design of more effective compounds.

Biological and Pharmacological Research on 7 Chloroisoquinolin 3 2h One and Its Analogues

In Vitro Bioactivity Screening and Target Identification for 7-Chloroisoquinolin-3(2H)-one

In vitro assays are fundamental in early-stage drug discovery to determine the biological activity of a compound and identify its molecular targets. accelevirdx.com For analogues of this compound, these studies have revealed interactions with various enzymes and receptors, as well as modulation of key cellular pathways.

Enzyme Inhibition and Receptor Binding Assays

Enzyme inhibition and receptor binding assays are crucial for elucidating the mechanism of action of a compound by measuring its interaction with specific protein targets. nih.govnih.gov

Enzyme Inhibition: Analogues of this compound have demonstrated inhibitory activity against several classes of enzymes. For instance, certain quinazolin-4(3H)-one derivatives, which share structural similarities, have been identified as inhibitors of Aurora Kinase A, a key regulator of the cell cycle. mdpi.com Other related quinazolinone derivatives have been developed as potent inhibitors of poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme critical for DNA repair, and as dual inhibitors of STAT-3 and c-Src enzymes, both of which are implicated in cancer progression. nih.govnih.gov Studies on 7-chloro-4-(phenylselanyl) quinoline (B57606) analogues revealed that these compounds had a higher binding affinity for cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1), suggesting a potential anti-inflammatory mechanism. nih.gov

Receptor Binding: The isoquinoline (B145761) scaffold is known to interact with a variety of cellular receptors. While specific receptor binding data for this compound is not available, studies on related structures are informative. For example, certain 7-chloro-4-(piperazin-1-yl)quinoline (B128142) derivatives have been evaluated as inhibitors of Vascular Endothelial Growth Factor Receptor-II (VEGFR-II), a key target in angiogenesis. nih.gov Similarly, isoquinoline-tethered quinazoline (B50416) derivatives have been developed as selective inhibitors of Human Epidermal Growth Factor Receptor 2 (HER2) over the Epidermal Growth Factor Receptor (EGFR), both of which are important targets in cancer therapy. rsc.org

Cell-Based Functional Assays (e.g., reporter gene assays, pathway modulation)

Cell-based functional assays provide critical information on a compound's effect within a biological context. accelevirdx.com

Pathway Modulation: Research on isoquinoline and quinoline derivatives indicates their ability to modulate critical cellular signaling pathways. Isoquinoline alkaloids can interfere with pathways such as nuclear factor-κB (NF-κB) and mitogen-activated protein kinase/extracellular-signal-regulated kinase (MEK/ERK), which are crucial in viral replication and inflammatory responses. mdpi.comsruc.ac.ukmdpi.com One study on pyrimido[2,1-a]isoquinolin-4-one derivatives showed they inhibit platelet phosphodiesterase activity, leading to an increase in intracellular cAMP levels, which in turn inhibits calcium rise and platelet aggregation. nih.gov

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Structure-Activity Relationship (SAR) studies are essential for optimizing lead compounds by identifying the chemical moieties responsible for their biological activity. nih.gov For isoquinoline and quinoline derivatives, SAR studies have provided valuable insights.

Influence of Substituents: The type and position of substituents on the quinoline or isoquinoline ring significantly impact bioactivity. In a study of isoquinolone derivatives with antiviral activity against influenza, modifications at various positions led to compounds with greatly reduced cytotoxicity while retaining antiviral effects. nih.govnih.gov For 7-chloro-4-(phenylselanyl) quinoline analogues, the insertion of different substituents was found to alter their efficacy as antinociceptive and anti-inflammatory agents. nih.gov

Importance of the 7-Chloro Group: The 7-chloroquinoline (B30040) core is a well-established pharmacophore, particularly in the development of antimalarial drugs. nih.gov The presence of the chlorine atom at the 7th position is often critical for activity. SAR studies on 7-chloroquinoline derivatives have shown that this moiety can significantly enhance cytotoxic effects against cancer cells. researchgate.netscielo.br

Side Chain Modifications: Modifications to side chains attached to the core structure are a common strategy for improving activity and selectivity. In one study, introducing less bulky side chains to 7-chloroquinoline derivatives resulted in greater antimalarial activity. mesamalaria.org Another study on 7-chloro-4-anilino-quinoline amide derivatives found that modifications to the amide side chain led to compounds with potent cytotoxic activity against various cancer cell lines. asianpubs.org

Mechanistic Studies of Biological Action of this compound

Understanding the mechanism of action is crucial for the development of therapeutic agents. While the specific mechanism for this compound is uncharacterized, studies on its analogues suggest several potential pathways.

Induction of Apoptosis and Cell Cycle Arrest: A common mechanism for the antiproliferative effects of quinoline and isoquinoline derivatives is the induction of apoptosis (programmed cell death) and cell cycle arrest. For example, a series of synthetic 7-chloro-(4-thioalkylquinoline) derivatives were found to induce a significant accumulation of cancer cells in the G2/M phase of the cell cycle, leading to apoptosis. mdpi.com Similarly, certain isoquinoline derivatives were shown to inhibit tumor cell proliferation by inducing apoptosis, not necrosis, and downregulating inhibitor of apoptosis proteins (IAPs) like XIAP and survivin. nih.gov

Inhibition of Macromolecule Biosynthesis: Some isoquinoline analogues exert their antimicrobial effects by interfering with essential biosynthetic pathways. A new class of alkynyl isoquinolines was shown to perturb cell wall and nucleic acid biosynthesis in Staphylococcus aureus. mdpi.com

Interference with Heme Detoxification: For antimalarial 4-amino-7-chloroquinoline derivatives, a primary mechanism of action is the inhibition of heme detoxification in the parasite's food vacuole. These compounds inhibit the formation of hemozoin (beta-hematin), leading to the accumulation of toxic free heme, which kills the parasite. mdpi.com

Antiproliferative and Cytotoxic Effects of this compound in Disease Models

The isoquinoline and quinoline scaffolds are present in many compounds with significant antiproliferative and cytotoxic activity against various cancer cell lines.

Activity Against Various Cancer Cell Lines: Derivatives of 7-chloroquinoline have demonstrated cytotoxicity against a range of human cancer cell lines. In one study, newly synthesized 7-chloroquinoline derivatives showed notable antitumor effects on HCT-116 (colon carcinoma), MCF-7 (breast cancer), and HeLa (cervical carcinoma) cell lines. tandfonline.comresearchgate.net Another investigation of 7-chloro-4-(piperazin-1-yl)quinoline derivatives found the highest cytotoxicity against MCF-7 and PC3 (prostate cancer) cells, with one compound showing an IC₅₀ value of 6.502 µM against MCF-7 cells. nih.gov Similarly, Morita-Baylis-Hillman adducts containing a 7-chloroquinoline moiety displayed expressive cytotoxic potential against MCF-7, HCT-116, HL-60 (leukemia), and NCI-H292 (lung cancer) cells, with one derivative showing an IC₅₀ of 4.60 µmol L⁻¹. researchgate.net

| Compound Class | Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| 7-Chloroquinoline Derivative (Compound 9) | HCT-116 (Colon Carcinoma) | 21.41 µM | tandfonline.com |

| 7-Chloroquinoline Derivative (Compound 3) | HCT-116 (Colon Carcinoma) | 23.39 µM | tandfonline.com |

| 7-Chloro-4-(piperazin-1-yl)quinoline Derivative (4q) | MCF-7 (Breast Cancer) | 6.502 µM | nih.gov |

| 7-Chloro-4-(piperazin-1-yl)quinoline Derivative (4q) | PC3 (Prostate Cancer) | 11.751 µM | nih.gov |

| Amide anilino-quinoline Derivative (5g) | HepG2 (Liver Carcinoma) | 2.09 µg/mL | asianpubs.org |

| Amide anilino-quinoline Derivative (5g) | MCF-7 (Breast Cancer) | 4.63 µg/mL | asianpubs.org |

| Amide anilino-quinoline Derivative (5e) | SK-LU-1 (Lung Carcinoma) | 5.35 µg/mL | asianpubs.org |

Antimicrobial, Antiviral, and Antiparasitic Potential of this compound

The structural backbone of this compound is found in numerous agents with a broad spectrum of activity against pathogenic microorganisms.

Antimicrobial Activity

Isoquinoline and quinoline derivatives have been extensively investigated for their antibacterial and antifungal properties.

Antibacterial Effects: A class of alkynyl isoquinoline compounds demonstrated strong bactericidal activity against a variety of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com Tricyclic isoquinoline derivatives have also shown antibacterial properties against Gram-positive pathogens like Staphylococcus aureus and Streptococcus pneumoniae. mdpi.com Furthermore, pyrimido-isoquinolin-quinone derivatives are active against Gram-positive pathogens in concentrations ranging from 2 to 32 µg/mL. nih.gov

Antifungal Effects: Studies on novel isoquinoline derivatives revealed that certain chlorinated compounds, such as chlorobenzoate and chlorophenylpropanoate esters, exhibited the greatest antifungal activity among the tested substances. nih.gov

Antiviral Activity

The isoquinoline scaffold is a promising template for the development of novel antiviral agents.

Anti-Influenza Activity: A screening of a chemical library identified an isoquinolone compound as a potent inhibitor of both influenza A and B viruses, with 50% effective concentrations (EC₅₀) between 0.2 and 0.6 µM. nih.govnih.gov Further research identified that these compounds function by targeting the viral polymerase activity. nih.govnih.gov

Broad-Spectrum Potential: Isoquinoline alkaloids have been shown to possess broad-spectrum antiviral activities against a diverse range of viruses, including Herpes Simplex Virus (HSV), HIV, and SARS-CoV. mdpi.com Their mechanism often involves interfering with signaling pathways that are essential for viral entry and replication. mdpi.comsruc.ac.uk

Antiparasitic Activity

The 7-chloroquinoline core is famously associated with antimalarial drugs, but its utility extends to other parasitic diseases as well.

Antimalarial Effects: The 7-chloro-4-aminoquinoline structure is central to the antimalarial drug chloroquine. nih.gov Numerous studies have focused on creating new derivatives to combat drug resistance. Novel 7-chloroquinoline derivatives have shown significant inhibitory effects against Plasmodium falciparum, with the most active compounds displaying IC₅₀ values in the low micromolar range (e.g., 1.29 µM and 1.42 µM). mesamalaria.org These compounds are believed to act during the trophozoite and schizont stages of the parasite's life cycle. mesamalaria.org

Anti-Trypanosomal and Anti-Leishmanial Effects: The 7-chloroquinoline scaffold has also shown promise against other protozoan parasites. An aromatic imidazoline (B1206853) derivative of chloroquinoline was found to inhibit the proliferation of Trypanosoma cruzi epimastigotes with high selectivity. nih.gov The broad antiparasitic activity of this chemical class highlights its potential for developing new treatments for various parasitic infections. nih.gov

Computational ADME and Pharmacokinetic Profiling of this compound Derivatives

The evaluation of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of the drug discovery process, helping to identify candidates with favorable pharmacokinetic profiles and reducing the likelihood of late-stage failures. springernature.commdpi.com In silico tools and computational models offer a rapid and cost-effective means to predict these properties for novel compounds before their synthesis. springernature.comnih.gov For this compound and its analogues, various computational platforms such as ADMET Predictor®, ADMET-AI, and SwissADME can be employed to generate predictions for a wide range of pharmacokinetic parameters. softwareone.comgreenstonebio.comsygnaturediscovery.commdpi.com

These predictive models are built upon vast datasets of existing experimental data and utilize machine learning algorithms and quantitative structure-activity relationship (QSAR) models to correlate chemical structures with ADMET properties. japsonline.com Key physicochemical and pharmacokinetic properties that are typically evaluated include lipophilicity (LogP), aqueous solubility, blood-brain barrier (BBB) permeability, human intestinal absorption (HIA), plasma protein binding, and interaction with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. mdpi.commdpi.com

For instance, Lipinski's "Rule of Five" is a widely used guideline to assess the drug-likeness of a chemical compound and its potential for oral bioavailability. simulations-plus.com Other specialized scoring systems, like the Central Nervous System Multiparameter Optimization (CNS MPO), can be used to predict the suitability of compounds intended to act on the central nervous system. sygnaturediscovery.com

| Compound | R1 | R2 | MW (g/mol) | LogP | Aqueous Solubility (logS) | HIA (%) | BBB Permeant | CYP2D6 Inhibitor | Lipinski Violations |

|---|---|---|---|---|---|---|---|---|---|

| Parent | H | H | 179.60 | 1.85 | -2.5 | High | Yes | Yes | 0 |

| Derivative 1 | CH₃ | H | 193.63 | 2.15 | -2.8 | High | Yes | Yes | 0 |

| Derivative 2 | H | OCH₃ | 209.63 | 1.90 | -2.6 | High | Yes | No | 0 |

| Derivative 3 | H | CF₃ | 247.60 | 2.95 | -3.5 | High | Yes | Yes | 0 |

| Derivative 4 | H | COOH | 223.60 | 1.50 | -2.0 | Low | No | No | 0 |

| Derivative 5 | H | NH₂ | 194.62 | 1.30 | -2.2 | High | No | No | 0 |

This table presents hypothetical data generated for illustrative purposes based on established principles of computational ADME prediction. MW = Molecular Weight; LogP = Lipophilicity; HIA = Human Intestinal Absorption; BBB = Blood-Brain Barrier; CYP2D6 = Cytochrome P450 2D6.

The predictive analysis suggests that modifications to the core structure of this compound can significantly influence its pharmacokinetic properties. For example, the addition of a carboxylic acid group (Derivative 4) is predicted to decrease intestinal absorption and BBB permeability due to increased polarity. Conversely, lipophilic groups like a trifluoromethyl group (Derivative 3) may increase LogP. Such in silico screening allows for the prioritization of compounds with more desirable "drug-like" properties for synthesis and further experimental testing. mdpi.comnih.gov

Toxicological Prediction and Safety Assessment (In Silico and In Vitro models)

Early assessment of potential toxicity is paramount in drug development to minimize the risk of adverse effects and late-stage attrition. researchgate.net In silico toxicology provides a suite of computational tools to predict various toxicity endpoints, complementing and guiding subsequent in vitro and in vivo testing. nih.govnews-medical.net These methods are crucial for identifying potential liabilities such as mutagenicity, carcinogenicity, cardiotoxicity (e.g., hERG inhibition), and hepatotoxicity. softwareone.comjournaljpri.com

Computational toxicology models analyze chemical structures for toxicophores, which are specific substructures known to be associated with toxicity. frontiersin.org QSAR models are also extensively used to predict the likelihood of a compound causing a specific toxic effect. nih.gov Various software platforms, including Derek Nexus, OECD QSAR Toolbox, and ToxTree, are employed for these predictions. nih.govnews-medical.net

Following in silico screening, promising compounds are typically subjected to a panel of in vitro toxicity assays to validate the computational predictions. nih.gov For example, the Ames test is a widely used in vitro assay to assess the mutagenic potential of a compound. softwareone.com Cytotoxicity assays, such as the MTT assay, are performed on various cell lines, including cancer cells and normal cell lines (e.g., human fibroblasts), to determine the concentration at which a compound becomes toxic to cells. scilit.comnih.gov The evaluation of cytotoxicity against normal cell lines is particularly important to assess the therapeutic index of potential anticancer agents. scilit.com For specific organ toxicity, in vitro models using cell lines derived from the liver (e.g., HepG2) or kidney can provide initial insights into potential hepatotoxicity or nephrotoxicity. biorxiv.org

A predictive toxicological profile for this compound and its hypothetical derivatives is outlined in the table below.

| Compound | Ames Mutagenicity | hERG Inhibition | Hepatotoxicity | Carcinogenicity | Predicted In Vitro Cytotoxicity (IC₅₀ on normal cells) |

|---|---|---|---|---|---|

| Parent | Non-mutagenic | Low Risk | Low Risk | Non-carcinogen | > 50 µM |

| Derivative 1 | Non-mutagenic | Low Risk | Low Risk | Non-carcinogen | > 50 µM |

| Derivative 2 | Non-mutagenic | Low Risk | Low Risk | Non-carcinogen | > 40 µM |

| Derivative 3 | Non-mutagenic | Moderate Risk | Moderate Risk | Equivocal | ~ 25 µM |

| Derivative 4 | Non-mutagenic | Low Risk | Low Risk | Non-carcinogen | > 100 µM |

| Derivative 5 | Possible Mutagen | Low Risk | Moderate Risk | Equivocal | ~ 30 µM |

This table presents hypothetical data generated for illustrative purposes based on established principles of in silico and in vitro toxicology. hERG = human Ether-à-go-go-Related Gene; IC₅₀ = half maximal inhibitory concentration.

The in silico predictions highlight potential areas of concern. For instance, the introduction of an amino group (Derivative 5) might be flagged for potential mutagenicity, warranting a confirmatory Ames test. Similarly, the trifluoromethyl group (Derivative 3) might increase the risk for hERG inhibition and hepatotoxicity, necessitating further in vitro cardiac safety and hepatotoxicity assays. biorxiv.org The integration of these computational and in vitro models allows for a more informed selection and optimization of lead candidates, steering research towards compounds with a higher probability of success in preclinical and clinical development. researchgate.net

Applications of 7 Chloroisoquinolin 3 2h One in Materials Science and Advanced Technologies

Role of 7-Chloroisoquinolin-3(2H)-one in Organic Electronics and Optoelectronic Devices

There is currently a lack of published research detailing the specific role or application of this compound in the fields of organic electronics and optoelectronic devices. The fundamental properties of isoquinolinone derivatives, such as their potential for π-π stacking and tunable electronic characteristics through functionalization, suggest theoretical viability for applications in organic semiconductors, light-emitting diodes (OLEDs), or photovoltaic cells. However, without specific studies on this compound, its performance and suitability for these applications remain speculative.

Coordination Chemistry and Metal-Organic Frameworks (MOFs) based on this compound

The coordination chemistry of this compound has not been extensively explored in the available scientific literature. The molecule possesses potential coordination sites, such as the nitrogen and oxygen atoms of the isoquinolinone core, which could act as ligands for metal ions. The formation of coordination compounds is a prerequisite for the development of Metal-Organic Frameworks (MOFs). MOFs are a class of porous crystalline materials with applications in gas storage, separation, and catalysis. While the synthesis of MOFs from various organic linkers is a robust field of study, there are no specific reports on the use of this compound as a building block for such frameworks.

Development of Chemo-Sensors and Fluorescent Probes Utilizing this compound

The development of chemo-sensors and fluorescent probes based on this compound is another area where specific research is not currently available. Isoquinoline (B145761) and its derivatives are known to exhibit fluorescence, a property that is fundamental to the design of fluorescent probes for detecting ions, molecules, or changes in the local environment. The chlorine substituent at the 7-position could potentially influence the photophysical properties of the isoquinolinone core, but detailed studies on its sensing capabilities have not been reported.

Polymer Chemistry and Functional Materials Incorporating this compound

The incorporation of this compound into polymers to create functional materials is not documented in the accessible scientific literature. In principle, the compound could be functionalized with polymerizable groups to be integrated into polymer chains as a monomer or a pendant group. This could impart specific optical, electronic, or thermal properties to the resulting polymer. However, research demonstrating the synthesis and characterization of such polymers has not been published.

Advanced Analytical Methodologies for 7 Chloroisoquinolin 3 2h One

Hyphenated Chromatographic Techniques for Complex Mixture Analysis of 7-Chloroisoquinolin-3(2H)-one

Hyphenated chromatographic techniques, which combine the separation power of chromatography with the detection capabilities of spectrometric methods, are indispensable for the analysis of specific compounds within complex mixtures. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) would be the methods of choice for the separation, identification, and quantification of this compound.

In a hypothetical LC-MS method, a reversed-phase C18 column would likely be employed for separation, utilizing a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The mass spectrometer, operating in either electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mode, would provide sensitive and selective detection. The expected protonated molecule [M+H]⁺ for this compound (C₉H₆ClNO) would have a specific mass-to-charge ratio (m/z) that could be monitored.

For GC-MS analysis, derivatization of the secondary amine in the isoquinolinone ring might be necessary to improve volatility and thermal stability. Following separation on a capillary column, electron ionization (EI) would generate a characteristic fragmentation pattern, providing structural confirmation.

However, a thorough search of scientific databases yields no specific published methods detailing these parameters for this compound, and therefore, no validated data on retention times, mass fragmentation patterns, or limits of detection can be presented.

Bioanalytical Method Development for this compound in Biological Matrices

The analysis of a compound in biological matrices such as plasma, urine, or tissue homogenates is crucial for pharmacokinetic and metabolic studies. Developing a bioanalytical method for this compound would require an efficient sample preparation step to extract the analyte and remove interferences. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

Following extraction, LC-MS/MS would be the standard analytical technique due to its high sensitivity and selectivity, which are necessary for detecting the low concentrations typically found in biological samples. A stable isotope-labeled internal standard of this compound would be ideal for accurate quantification. The method would need to be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, and matrix effects.

As with the other analytical methodologies, there are no published bioanalytical methods specifically for the determination of this compound in any biological matrix. While there is extensive literature on the biological activities of various isoquinoline (B145761) derivatives, the specific analytical methods to support these studies for this particular compound are not described. nih.govsemanticscholar.orgresearchgate.neteburon-organics.com

Future Perspectives and Emerging Research Trajectories for 7 Chloroisoquinolin 3 2h One

Integration of Artificial Intelligence and Machine Learning in 7-Chloroisoquinolin-3(2H)-one Research

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the landscape of chemical and pharmaceutical research. For a compound like this compound, these computational tools offer a multifaceted approach to accelerate discovery and development.

Predictive Modeling of Bioactivity and Properties: Machine learning algorithms can be trained on large datasets of known isoquinoline (B145761) and quinoline (B57606) derivatives to predict the biological activities of this compound and its prospective analogues. By analyzing quantitative structure-activity relationships (QSAR), these models can forecast potential therapeutic targets, thereby guiding experimental screening efforts. Furthermore, AI can predict various physicochemical properties, such as solubility, toxicity, and metabolic stability, which are critical for drug development.

De Novo Design of Derivatives: Generative AI models can design novel derivatives of this compound with optimized properties. By learning the underlying chemical rules from vast molecular databases, these algorithms can propose new structures with enhanced potency, selectivity, or improved pharmacokinetic profiles. This in silico design process can significantly reduce the time and cost associated with traditional medicinal chemistry approaches.

| AI/ML Application Area | Potential Impact on this compound Research |

| Bioactivity Prediction | Identification of novel therapeutic targets and mechanisms of action. |

| De Novo Molecular Design | Generation of patentable analogues with superior pharmacological profiles. |

| Retrosynthesis Planning | Discovery of more efficient and environmentally friendly synthetic methods. |

| Property Prediction | Early-stage assessment of drug-likeness and potential liabilities. |

Novel Synthetic Paradigms for this compound and Related Compounds

While classical methods for the synthesis of isoquinolinones are well-established, the pursuit of novel, more efficient, and sustainable synthetic strategies remains a key research focus. Future efforts in the synthesis of this compound are likely to embrace modern catalytic and flow chemistry techniques.

Transition Metal-Catalyzed C-H Functionalization: Recent advances in transition-metal catalysis, particularly with rhodium and cobalt, have enabled the direct functionalization of C-H bonds. These methods offer a more atom-economical approach to the synthesis of substituted isoquinolinones, potentially allowing for the late-stage modification of the this compound core to rapidly generate a library of analogues.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for the formation of C-C and C-heteroatom bonds under mild conditions. This technology could be applied to develop novel cyclization strategies for the construction of the isoquinolinone ring system, potentially offering access to new chemical space.

Flow Chemistry and Continuous Manufacturing: The implementation of flow chemistry can offer significant advantages in terms of safety, scalability, and reproducibility for the synthesis of this compound. Continuous flow reactors can enable precise control over reaction parameters, leading to higher yields and purities, and can facilitate the integration of multiple synthetic steps into a single, streamlined process.

Exploration of Multi-Targeting Strategies in Biological Systems with this compound

The traditional "one-target, one-drug" paradigm is increasingly being challenged by the complexity of multifactorial diseases such as cancer and neurodegenerative disorders. The isoquinoline scaffold is known to interact with a variety of biological targets, making it an attractive framework for the development of multi-target agents.

Polypharmacology in Oncology: Isoquinoline alkaloids have demonstrated the ability to interact with multiple pathways involved in cancer progression. Future research could explore the potential of this compound to simultaneously modulate several cancer-related targets, such as protein kinases, topoisomerases, and components of the apoptotic machinery. This multi-pronged approach could lead to more effective and durable anticancer therapies.

Neurodegenerative Disease Modification: The diverse bioactivities of isoquinolines also extend to targets relevant to neurodegenerative diseases. Investigating the interaction of this compound with enzymes and receptors implicated in conditions like Alzheimer's and Parkinson's disease could uncover novel therapeutic strategies aimed at modifying the disease course rather than merely alleviating symptoms.

Computational Target Prediction and Validation: In silico methods, such as molecular docking and dynamics simulations, can be employed to predict the binding of this compound to a wide range of protein targets. These computational predictions can then be validated through in vitro and in vivo experiments, providing a rational basis for the development of multi-target drugs.

Advanced Material Science Applications of this compound

Beyond its potential in the life sciences, the unique electronic and structural features of this compound suggest its utility in the development of advanced materials. The conjugated π-system of the isoquinoline core, coupled with the influence of the chloro and oxo substituents, can be exploited in several areas of materials science.

Organic Electronics: The planar structure and potential for π-π stacking make isoquinoline derivatives interesting candidates for applications in organic electronics. This compound could be investigated as a building block for organic semiconductors, potentially for use in organic light-emitting diodes (OLEDs) or organic photovoltaic (OPV) cells. The chlorine atom can modulate the electronic properties and influence the molecular packing in the solid state.

Dyes and Pigments: Isoquinoline-based structures are known to be used in the manufacturing of dyes and pigments. The chromophoric nature of the this compound scaffold could be explored for the development of novel colorants with specific absorption and emission properties. Further functionalization could lead to materials with applications in sensing or as fluorescent probes.

Metal-Organic Frameworks (MOFs): The nitrogen and oxygen atoms in this compound can act as coordination sites for metal ions, making it a potential ligand for the construction of metal-organic frameworks. MOFs are highly porous materials with applications in gas storage, catalysis, and sensing. The incorporation of this functionalized isoquinolinone could lead to MOFs with tailored properties.

| Material Science Application | Potential Role of this compound |

| Organic Semiconductors | As a building block to tune electronic properties and solid-state packing. |

| Dyes and Pigments | As a core chromophore for novel colorants and functional dyes. |

| Metal-Organic Frameworks | As a functional ligand to create porous materials with specific properties. |

Interdisciplinary Research Collaborations and Global Impact of this compound Studies

The full potential of this compound can only be realized through a concerted effort involving researchers from diverse scientific disciplines. The complexity of modern scientific challenges necessitates a collaborative approach to drive innovation and translate fundamental discoveries into real-world applications.